molecular formula C20H21NO3 B590948 (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone CAS No. 1952336-77-4

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B590948
CAS No.: 1952336-77-4
M. Wt: 323.4 g/mol
InChI Key: MNXXREQGUWIZBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 M10 metabolite involves the O-demethylation and monohydroxylation of the N-pentyl chain of RCS-4. The specific synthetic routes and reaction conditions for the preparation of RCS-4 M10 metabolite are not extensively documented in the literature. the general approach involves the use of gas chromatography-mass spectrometry (GC-MS) analysis to identify and characterize the metabolite .

Industrial Production Methods

There is limited information available on the industrial production methods for RCS-4 M10 metabolite. Given its primary use in research and forensic applications, it is likely produced in small quantities under controlled laboratory conditions rather than on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

RCS-4 M10 metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions of RCS-4 M10 metabolite include:

Major Products Formed

The major products formed from the reactions of RCS-4 M10 metabolite include various hydroxylated and demethylated derivatives .

Mechanism of Action

The mechanism of action of RCS-4 M10 metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of RCS-4, it retains some affinity for cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound exerts its effects by binding to these receptors and modulating their activity, leading to various physiological and biochemical responses .

Comparison with Similar Compounds

RCS-4 M10 metabolite can be compared with other similar compounds, such as:

Uniqueness

RCS-4 M10 metabolite is unique due to its specific metabolic profile, characterized by O-demethylation and monohydroxylation of the N-pentyl chain. This distinct metabolic pathway makes it a valuable marker for the identification of RCS-4 ingestion in forensic and research settings .

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-13-5-1-4-12-21-14-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,14,22-23H,1,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXREQGUWIZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018643
Record name RCS-4 M10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952336-77-4
Record name RCS-4 M10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone
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(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone
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(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone
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(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone
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(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone

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